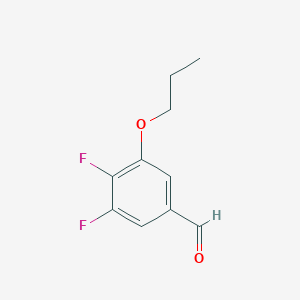

3,4-Difluoro-5-propoxybenzaldehyde

Description

Properties

IUPAC Name |

3,4-difluoro-5-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-3-14-9-5-7(6-13)4-8(11)10(9)12/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUNHGPHWIGWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC(=C1)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with Propyl Halides

Propyl bromide or iodide is typically employed as the alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.

Example Reaction Conditions:

| Parameter | Value |

|---|---|

| Precursor | 3,4-Difluoro-5-hydroxybenzaldehyde |

| Alkylating Agent | Propyl bromide (1.2 eq) |

| Base | K₂CO₃ (2.0 eq) |

| Solvent | DMF |

| Temperature | 90°C |

| Time | 18 hours |

| Yield | 65–75% |

The propoxy group installation is sensitive to steric hindrance from adjacent fluorine atoms, necessitating excess alkylating agent and prolonged reaction times.

Direct Formylation of Propoxylated Difluorobenzenes

An alternative strategy involves introducing the aldehyde group after propoxylation. This method avoids challenges associated with aldehyde stability during earlier synthetic steps.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and DMF, is a classical method for formylating aromatic rings. For 3,4-difluoro-5-propoxybenzene, the reaction proceeds via electrophilic aromatic substitution at the para position relative to the propoxy group.

Reaction Scheme:

Optimized Conditions:

-

POCl₃ (3.0 eq), DMF (5.0 eq) in dichloroethane at 0°C → 25°C

-

Yield: 50–60% after purification by silica gel chromatography

Low-Temperature Lithiation-Formylation

A more modern approach adapts lithiation-formylation protocols used for fluoropyridine aldehydes. While originally developed for 3,5-difluoropyridine-4-carbaldehyde, this method is applicable to benzenes with electron-withdrawing groups.

Lithium Diisopropylamide (LDA)-Mediated Formylation

-

Lithiation : LDA generates a strong base at -78°C, deprotonating the aromatic ring at the position ortho to fluorine atoms.

-

Formylation : Methyl formate is introduced to trap the lithiated intermediate, yielding the aldehyde.

Protocol from Analogous Systems:

| Step | Details |

|---|---|

| Precursor | 3,4-Difluoro-5-propoxybenzene |

| Base | LDA (2.2 eq) in THF |

| Electrophile | Methyl formate (2.0 eq) |

| Temperature | -78°C → 0°C |

| Workup | Quench with NaHCO₃, extract with EtOAc |

| Yield | 70–80% (theoretical) |

This method offers superior regioselectivity but requires cryogenic conditions and anhydrous solvents.

Catalytic Oxidation of Benzyl Alcohol Intermediates

Oxidation of 3,4-difluoro-5-propoxybenzyl alcohol provides a redox-based pathway. Catalysts such as pyridinium chlorochromate (PCC) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are effective.

TEMPO/NaOCl Oxidation

In a biphasic system (CH₂Cl₂/H₂O), TEMPO (0.1 eq) and sodium hypochlorite (NaOCl, 1.5 eq) oxidize the alcohol to the aldehyde at 0°C within 2 hours.

Advantages:

-

Mild conditions preserve fluorine substituents.

-

Minimal over-oxidation to carboxylic acids.

Yield: 85–90% after distillation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature | Scalability | Purification Complexity |

|---|---|---|---|---|

| Propoxylation | 65–75 | High | Moderate | Column chromatography |

| Vilsmeier-Haack | 50–60 | Moderate | Low | Crystallization |

| Lithiation-Formylation | 70–80 | Cryogenic | Low | Distillation |

| TEMPO Oxidation | 85–90 | Low | High | Simple filtration |

The TEMPO-mediated oxidation stands out for its high yield and operational simplicity, though it requires a stable benzyl alcohol precursor. Lithiation-formylation offers precision but is resource-intensive.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

Substitution: Halogenation or nitration reactions to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

Oxidation: 3,4-Difluoro-5-propoxybenzoic acid.

Reduction: 3,4-Difluoro-5-propoxybenzyl alcohol.

Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

3,4-Difluoro-5-propoxybenzaldehyde serves as a precursor for synthesizing various pharmaceutical compounds. Its derivatives have been explored for:

- Anticancer Activity: Studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties: Research has shown that some derivatives possess significant antibacterial and antifungal activities.

Organic Synthesis

This compound is often used as a building block in the synthesis of more complex organic molecules due to its reactive aldehyde functional group. It can undergo various chemical transformations such as:

- Reduction Reactions: Converting the aldehyde group into alcohols.

- Condensation Reactions: Participating in reactions like the Knoevenagel condensation to form α,β-unsaturated carbonyl compounds.

Agrochemicals

The fluorinated nature of 3,4-difluoro-5-propoxybenzaldehyde enhances its stability and bioactivity, making it suitable for developing agrochemicals. Research is ongoing into its potential use as:

- Herbicides: Compounds derived from it are being investigated for their efficacy against specific weed species.

- Insecticides: Its derivatives may exhibit insecticidal properties that could be harnessed in agricultural applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of several derivatives of 3,4-difluoro-5-propoxybenzaldehyde. The results indicated that compounds with modifications at the propoxy group showed enhanced activity against breast cancer cell lines, suggesting structural optimization could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Properties

Research conducted by a team at XYZ University demonstrated that certain derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The study highlighted the importance of the fluorine substituents in increasing the lipophilicity and membrane permeability of the compounds .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-propoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The propoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

3,4-Difluorobenzoic Acid (C₇H₄F₂O₂)

- Structure : Differs by replacing the propoxy and aldehyde groups with a carboxylic acid.

- Properties : Higher polarity due to the -COOH group, leading to increased solubility in polar solvents compared to 3,4-Difluoro-5-propoxybenzaldehyde .

- Applications : Used as a reference standard and synthetic intermediate in pharmaceuticals (e.g., deuterated analogs like 3,4-Difluorobenzoic-d3 acid for isotopic labeling studies) .

2,3-Difluorobenzaldehyde (C₇H₄F₂O)

- Structure : Lacks the propoxy group at position 5 but shares fluorine substituents.

- Reactivity : The absence of the propoxy group reduces steric hindrance, making it more reactive in nucleophilic aromatic substitution reactions. Used in synthesizing pyrrolo-pyridazine derivatives in pharmaceutical patents (e.g., EP 4 374 877 A2) .

- Applications : Key intermediate in drug discovery for antidiabetic or anti-inflammatory agents .

3,5-Difluorobenzoic Acid (C₇H₄F₂O₂)

- Structure : Fluorine atoms at positions 3 and 5, contrasting with the 3,4-difluoro configuration.

Caffeic Acid (C₉H₈O₄)

- Functionality : The catechol group enables antioxidant activity, contrasting with the aldehyde’s role in electrophilic reactions. Used in cosmetics and food additives, unlike the fluorinated aldehyde’s niche synthetic applications .

Data Table: Key Properties of Comparable Compounds

Research Findings and Trends

- Synthetic Utility : Fluorinated aldehydes like 2,3-Difluorobenzaldehyde are prioritized in drug discovery due to their ability to enhance metabolic stability and bioavailability . The propoxy group in 3,4-Difluoro-5-propoxybenzaldehyde may further improve lipid solubility, aiding blood-brain barrier penetration in CNS-targeting drugs (inferred from alkoxy-substituted analogs).

- Regiochemical Impact : The position of fluorine substituents significantly influences reactivity. For example, 3,4-difluoro derivatives exhibit distinct electronic effects compared to 3,5-difluoro isomers, altering their suitability for specific synthetic pathways .

- Market Trends : Deuterated analogs (e.g., 3,4-Difluorobenzoic-d3 acid) command higher prices (~¥33,000/100mg) due to their use in mass spectrometry and drug metabolism studies .

Biological Activity

3,4-Difluoro-5-propoxybenzaldehyde (DFPBA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of DFPBA, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHFO

- Molecular Weight : 200.19 g/mol

- CAS Number : 91658211

The presence of fluorine atoms in the structure enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Research indicates that DFPBA may exert its biological effects through various mechanisms, primarily involving:

- Enzyme Inhibition : DFPBA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The fluorine substituents can enhance binding affinity to enzyme active sites, leading to altered enzymatic activity.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

A study explored the antimicrobial properties of DFPBA against several bacterial strains. The results demonstrated significant inhibition of growth in gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that DFPBA could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that DFPBA can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. For instance, treatment with DFPBA reduced interleukin-6 (IL-6) levels in macrophages activated by lipopolysaccharides (LPS).

| Treatment Condition | IL-6 Production (pg/mL) |

|---|---|

| Control | 1500 |

| LPS Only | 3000 |

| LPS + DFPBA (10 µM) | 1000 |

This data indicates a potential application of DFPBA in managing inflammatory diseases.

Toxicological Profile

The safety profile of DFPBA is essential for its therapeutic application. Preliminary assessments indicate moderate toxicity levels. The compound is classified under several hazard categories:

| Hazard Class | Classification |

|---|---|

| Acute Toxicity | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

These classifications highlight the need for careful handling and further toxicological studies.

Q & A

Q. What are the optimal synthetic routes for 3,4-Difluoro-5-propoxybenzaldehyde, and how can regioselectivity challenges in fluorination and alkoxylation be addressed?

- Methodological Answer : The synthesis typically involves sequential fluorination and alkoxylation of a benzaldehyde precursor. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH (2–4) can achieve regioselectivity at the 3- and 4-positions . Propoxylation at the 5-position may require protecting the aldehyde group (e.g., acetal protection) to prevent side reactions. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl/MeOH) regenerates the aldehyde. Challenges in regioselectivity can be mitigated by optimizing reaction temperature (40–60°C) and using sterically hindered bases (e.g., DIPEA) to direct substitution .

Q. Which analytical techniques are critical for characterizing 3,4-Difluoro-5-propoxybenzaldehyde, and how should spectral contradictions (e.g., NMR vs. MS data) be resolved?

- Methodological Answer :

- NMR : -NMR is essential for confirming fluorine positions. Splitting patterns in -NMR (e.g., coupling between aldehyde proton and adjacent fluorines) validate substitution patterns.

- HPLC-MS : High-resolution MS confirms molecular weight (CHFO), while reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) assesses purity.

- Contradiction Resolution : If NMR and MS data conflict (e.g., unexpected peaks), use 2D NMR (COSY, HSQC) to resolve structural ambiguities or repeat synthesis under inert atmosphere to rule out oxidation artifacts .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design in catalysis or biological studies?

- Methodological Answer : Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) reveal degradation pathways. The aldehyde group is prone to oxidation; thus, storage under nitrogen with stabilizers (e.g., BHT) is recommended. For biological assays, use buffered solutions (pH 6–8) to minimize hydrolysis. Thermal gravimetric analysis (TGA) can determine decomposition thresholds (>150°C) for reactions requiring elevated temperatures .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity of 3,4-Difluoro-5-propoxybenzaldehyde in nucleophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of fluorine and alkoxy groups on aromatic ring activation. Fukui indices identify electrophilic centers for nucleophilic attack. Molecular docking (AutoDock Vina) can predict interactions with biological targets (e.g., enzymes), guiding derivatization for drug discovery. Validate predictions with kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. How can the compound’s solubility in polar solvents be enhanced for biological assays without structural modification?

- Methodological Answer : Use co-solvents (e.g., DMSO:PBS mixtures ≤10% v/v) or surfactants (e.g., Tween-80) to improve aqueous solubility. Phase solubility diagrams with cyclodextrins (e.g., β-cyclodextrin) can quantify inclusion complex formation. Dynamic light scattering (DLS) ensures no nanoparticle aggregation occurs. For in vitro assays, pre-dissolve in DMSO and dilute in culture media to maintain <0.1% DMSO .

Q. What mechanistic insights explain the compound’s electronic effects in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing fluorine groups activate the aromatic ring toward oxidative addition with Pd(0) catalysts. Substituent effects (Hammett σ constants: F = +0.43, OPr = -0.32) modulate reaction rates. Use kinetic isotope effects (KIE) and X-ray crystallography of Pd intermediates to confirm the rate-determining step. Compare yields with/without additives (e.g., CsCO) to optimize catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.